Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate

Description

Molecular Geometry and Crystallographic Analysis

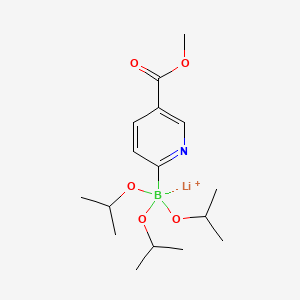

The molecular structure of this compound features a central boron atom coordinated in a tetrahedral geometry with three isopropoxy groups and one 5-methoxycarbonylpyridin-2-yl substituent. The compound crystallizes as an ionic species consisting of lithium cations and the corresponding borate anions, as evidenced by its canonical SMILES representation: [Li+].B-(OC(C)C)(OC(C)C)OC(C)C. The tetrahedral coordination around the boron center is consistent with the sp³ hybridization typical of four-coordinate boron compounds, providing stability to the overall molecular framework.

The pyridyl ring system maintains its aromatic character while being directly bonded to the boron center through the carbon-2 position of the pyridine ring. This connection creates a conjugated system that extends from the nitrogen-containing heterocycle through the boron center, potentially influencing the electronic distribution throughout the molecule. The methoxycarbonyl substituent at the 5-position of the pyridine ring introduces additional electron-withdrawing character, which may affect both the stability and reactivity of the compound. The three isopropoxy groups attached to boron provide steric bulk that contributes to the overall stability of the borate anion, as observed in related lithium triisopropyl borate systems.

Analysis of the computed molecular properties reveals specific structural parameters that characterize this compound. The molecule contains zero hydrogen bond donors and seven hydrogen bond acceptors, indicating its potential for intermolecular interactions through the electronegative oxygen and nitrogen atoms. The rotatable bond count of eight suggests moderate conformational flexibility, primarily arising from the isopropoxy substituents and the methoxycarbonyl group. The topological polar surface area of 66.9 Ų reflects the polar nature of the compound due to the presence of the lithium cation, the borate anion, and the polar functional groups.

Electronic Structure Calculations (Density Functional Theory Studies)

While specific density functional theory calculations for this compound are not extensively documented in the available literature, the electronic structure can be inferred from studies on related borate systems and the known electronic properties of its constituent components. The compound exhibits characteristics typical of lithium borate complexes, where the lithium cation provides ionic character while the borate anion demonstrates specific electronic properties related to the boron center and its substituents.

The electronic structure of this compound is significantly influenced by the electron-withdrawing nature of the methoxycarbonyl group attached to the pyridine ring. This substituent creates an electron-deficient region within the pyridyl system, which can affect the overall charge distribution and reactivity of the molecule. The boron center, being electron-deficient in nature, coordinates with the electron-rich isopropoxy groups and the pyridyl nitrogen, creating a stable tetrahedral arrangement. The presence of the methoxycarbonyl group may enhance the electrophilicity of the boron center compared to simpler alkyl-substituted pyridyl borates.

Computational studies on related lithium triisopropyl borate compounds have demonstrated that these systems exhibit specific frontier molecular orbital characteristics that contribute to their stability and reactivity patterns. The highest occupied molecular orbital typically involves electron density localized on the borate anion, while the lowest unoccupied molecular orbital often shows contributions from both the boron center and the aromatic pyridyl system. The methoxycarbonyl substituent likely lowers the energy of the lowest unoccupied molecular orbital through its electron-withdrawing effect, potentially making the compound more susceptible to nucleophilic attack.

Comparative Analysis with Related Borate Complexes

This compound belongs to a broader family of lithium triisopropyl borate compounds that have been extensively studied for their synthetic utility and stability characteristics. Comparative analysis with other members of this family reveals both similarities and distinctive features that characterize this specific compound. The general structure of lithium triisopropyl borates, featuring three isopropoxy groups attached to boron, provides a common framework that ensures stability under ambient conditions, a property that distinguishes these compounds from their corresponding boronic acid analogs.

When compared to lithium triisopropyl 2-pyridinylborate, the addition of the methoxycarbonyl group at the 5-position introduces electronic and steric modifications that can influence both the compound's stability and its reactivity in cross-coupling reactions. The electron-withdrawing nature of the methoxycarbonyl group makes the compound more electron-deficient compared to the unsubstituted pyridyl analog, potentially affecting its nucleophilic character in palladium-catalyzed cross-coupling reactions. This electronic modification may require adjusted reaction conditions or catalysts to achieve optimal coupling efficiency.

The stability characteristics of this compound align with those observed for other members of the lithium triisopropyl borate family. These compounds demonstrate remarkable robustness when stored under ambient conditions, maintaining their activity for extended periods compared to their boronic acid counterparts. The bulky isopropyl groups provide protection against protodeboronation, a common decomposition pathway for many organoboron compounds. This stability advantage is particularly pronounced when compared to 2-furanyl boronic acid, which loses ninety percent of its activity after just fifteen days of storage under air, while lithium triisopropyl borates maintain comparable activity even after four months of ambient storage.

The comparative analysis extends to the reactivity patterns observed in cross-coupling reactions. Lithium triisopropyl borates generally require hydrolysis to their corresponding boronic acids for efficient transmetalation in palladium-catalyzed processes. The presence of the methoxycarbonyl group in the current compound may influence this hydrolysis step and subsequent transmetalation, potentially requiring optimization of reaction conditions such as water content, base selection, and catalyst choice to achieve maximum efficiency. The electron-withdrawing effect of the methoxycarbonyl substituent may also affect the rate of transmetalation, as electron-rich organoboron species typically undergo faster transmetalation compared to electron-deficient analogs.

Properties

IUPAC Name |

lithium;(5-methoxycarbonylpyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BNO5.Li/c1-11(2)21-17(22-12(3)4,23-13(5)6)15-9-8-14(10-18-15)16(19)20-7;/h8-13H,1-7H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMOHVFPYKFRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)C(=O)OC)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BLiNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation of 5-Methoxycarbonylpyridine Derivatives

The parent heterocycle, 2-bromo-5-methoxycarbonylpyridine, undergoes lithiation at −78 °C using a strong lithium base such as lithium diisopropylamide (LDA) or n-butyllithium. This low-temperature lithiation minimizes side reactions and ensures selective deprotonation at the desired position. The resulting lithium species is highly reactive and must be treated immediately with triisopropyl borate to form the corresponding borate complex.

Borylation and Isolation

Following lithiation, triisopropyl borate is added dropwise to the reaction mixture. The borate ester reacts with the lithiated pyridine to yield this compound. The solvent (typically tetrahydrofuran, THF) is removed under reduced pressure, and the crude product is dried at elevated temperatures (80 °C) to eliminate residual moisture. Notably, the product retains lithium borate impurities but remains suitable for direct use in SMC reactions without further purification.

One-Pot Lithiation-Borylation-Coupling Protocol

To streamline the synthesis of biaryl compounds, a one-pot procedure integrating lithiation, borylation, and SMC has been developed. This method avoids isolating the LTB intermediate, reducing handling and purification steps.

Reaction Conditions and Substrate Scope

In a representative procedure:

-

Lithiation : 2-Bromo-5-methoxycarbonylpyridine is treated with LDA at −78 °C in THF.

-

Borylation : Triisopropyl borate is added, and the mixture is warmed to room temperature.

-

Coupling : The crude LTB is reacted with an aryl halide (e.g., 4-bromotoluene) in the presence of a palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand) and water.

This protocol accommodates aryl bromides, chlorides, and triflates, yielding coupled products in 65–92% efficiency. Notably, enantiomerically pure substrates like (l)-4-bromophenylalanine undergo coupling without racemization, underscoring the mildness of the conditions .

Chemical Reactions Analysis

Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate primarily undergoes Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the borate compound with aryl halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile reagent in organic synthesis .

Scientific Research Applications

Synthesis and Stability

The synthesis of lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate typically involves a one-pot lithiation followed by the addition of triisopropyl borate. This method allows for high yields and straightforward preparation without the need for extensive purification steps. The compound exhibits remarkable stability, remaining effective in reactions even after being stored at room temperature for extended periods .

Suzuki-Miyaura Coupling Reaction

This compound is primarily utilized as a nucleophile in the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in organic synthesis. This reaction allows for the coupling of various aryl and heteroaryl electrophiles with high efficiency and selectivity .

Key Advantages:

- Stability: Compared to traditional boronic acids, this compound shows enhanced resistance to protodeboronation, making it suitable for reactions involving sensitive substrates .

- Mild Reaction Conditions: The use of lithium triisopropyl borates enables reactions to occur under mild conditions, which is beneficial for functional groups that are sensitive to harsh environments .

One-Pot Reactions

An innovative aspect of using this compound is its application in one-pot lithiation-borylation-Suzuki-Miyaura coupling sequences. This approach streamlines the synthesis process by combining multiple steps into a single reaction vessel, thus improving efficiency and reducing the time required for synthesis .

Case Study 1: Cross-Coupling with Heterocycles

Recent studies have demonstrated that lithium triisopropyl borates can effectively couple with various heterocyclic compounds, which are often challenging due to their instability as boronic acids. In experiments involving aryl bromides and chlorides, yields were consistently high, showcasing the compound's versatility .

Case Study 2: Stability Testing

A series of stability tests revealed that lithium triisopropyl borates retain their reactivity even after prolonged exposure to air at room temperature. In contrast, traditional boronic acids exhibited significant degradation under similar conditions. This stability makes lithium triisopropyl borates an attractive option for laboratory settings where storage conditions may vary .

Mechanism of Action

The mechanism of action for lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate in Suzuki-Miyaura coupling involves the transmetalation of the borate compound to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the borate compound under the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared below with structurally analogous lithium triisopropylpyridylborates and related borate derivatives. Key differences lie in substituent groups on the pyridine ring and the borate moiety, which influence reactivity, stability, and application scope.

Key Findings

Triisopropyl borate derivatives generally exhibit superior stability and solubility in organic solvents compared to trihydroxy analogs (e.g., Lithium trihydroxy(5-(trifluoromethyl)pyridin-2-yl)borate), which require cryogenic storage .

Synthetic Utility :

- Substitution at the 5-position (methoxycarbonyl or trifluoromethyl) enhances regioselectivity in coupling reactions. For example, trifluoromethyl-substituted borates are favored in fluorinated drug synthesis, while methoxycarbonyl derivatives are used in ester-functionalized intermediates .

- Methyl-substituted analogs (e.g., 5-methyl or 6-methyl) show moderate reactivity but are cost-effective for large-scale syntheses .

Stability and Handling :

- Bulkier borate groups (triisopropyl) improve air and moisture stability compared to trihydroxy variants. For instance, Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate remains stable at 2–8°C, whereas trihydroxy analogs degrade rapidly without sub-zero storage .

Electrolyte Applications: Trihydroxy borates (e.g., Lithium trihydroxy(pyridin-2-yl)borate) are explored as lithium salts in battery electrolytes due to their ability to form stable cathode-electrolyte interfaces (CEI), though their organoboron counterparts are less studied in this context .

Research Implications

- Pharmaceutical Synthesis : The methoxycarbonyl group’s electron-withdrawing nature makes the target compound ideal for synthesizing bioactive molecules requiring ester functionalities .

- Material Science : Triisopropyl borate derivatives are preferred in organic electronics due to their stability under thermal stress, as seen in the synthesis of conjugated polymers .

Biological Activity

Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate (commonly referred to as Lithium triisopropyl borate or LTB) is a versatile organoboron compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into the biological activity of LTB, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a lithium cation coordinated with a triisopropyl borate anion, which is further substituted with a 5-methoxycarbonylpyridyl group. This structure confers stability and reactivity that are advantageous in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions.

Structural Formula

The structural formula of LTB can be represented as follows:

Lithium triisopropyl borate exhibits several biological activities primarily through its interactions with specific molecular targets. The compound acts as a nucleophile in various coupling reactions, which may indirectly influence biological pathways by modifying target molecules.

- Nucleophilic Activity : LTB is utilized in Suzuki-Miyaura coupling reactions, allowing for the synthesis of complex organic molecules that may have therapeutic applications .

- Stability : The bulky isopropyl groups protect the borate from protodeboronation, enhancing its stability and making it suitable for use in sensitive biological environments .

Research Findings

Recent studies have highlighted the following aspects of LTB's biological activity:

- Antimicrobial Properties : Preliminary investigations suggest that LTB may possess antimicrobial activity, although specific studies detailing these effects are still limited .

- Potential in Cancer Therapy : The compound's ability to act as a precursor for synthesizing bioactive compounds positions it as a candidate for cancer therapy, particularly through the development of PARP inhibitors .

Case Studies

- Suzuki-Miyaura Coupling : A study demonstrated that LTB could be effectively used in Suzuki-Miyaura coupling reactions to synthesize bioactive heterocycles under mild conditions. This method allows for the incorporation of sensitive functional groups without degradation .

- Pharmacological Applications : While direct studies on LTB's pharmacological effects are sparse, its role as an intermediate in synthesizing compounds that inhibit poly(ADP-ribose) polymerase (PARP) suggests potential applications in treating cancer and other diseases associated with DNA repair mechanisms .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Structure Type | Biological Activity | Stability |

|---|---|---|---|

| This compound | Organoboron Compound | Antimicrobial, potential cancer therapy | High due to bulky isopropyl groups |

| Lithium triisopropyl borate | Organoboron Compound | Limited biological studies | Moderate |

| Boronic Acids | Organoboron Compound | Various (e.g., drug delivery systems) | Low due to protodeboronation |

Q & A

Q. What are the key synthetic routes for Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate, and how can purity be validated?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling, leveraging pyridylborate intermediates. For example, analogous compounds like Lithium triisopropyl 2-(6-fluoropyridyl)borate (CAS 1256364-28-9) are synthesized via transmetallation reactions using organolithium reagents and boron esters . Purity validation requires:

Q. Which spectroscopic techniques are critical for characterizing pyridylborate complexes?

Methodological Answer:

Q. What role does this compound play in cross-coupling reactions?

Methodological Answer: As a borate nucleophile, it facilitates Suzuki-Miyaura couplings with aryl/heteroaryl halides. The isopropyl groups enhance solubility in non-polar solvents, while the methoxycarbonyl substituent modulates electronic effects on the pyridine ring, influencing reactivity toward electrophilic partners .

Advanced Research Questions

Q. How can DFT calculations predict the electronic structure and reactivity of pyridylborates?

Methodological Answer:

- GGA-PBE functionals (e.g., PW91) model exchange-correlation effects to optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps) .

- Projector Augmented Wave (PAW) methods (e.g., VASP) simulate boron’s electron density distribution, revealing charge transfer between the pyridyl ligand and boron center .

- Example: Calculations for analogous fluoropyridylborates show that electron-withdrawing substituents lower LUMO energy, enhancing electrophilic reactivity .

Q. What experimental and computational approaches resolve contradictions in stability data under varying conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures under inert vs. humid atmospheres.

- Ab initio MD simulations : Predict hydrolytic stability by modeling B-O bond dissociation in aqueous environments .

- Controlled kinetic studies : Compare degradation rates in polar aprotic (e.g., THF) vs. protic solvents (e.g., MeOH) .

Q. How does the methoxycarbonyl group influence lithium-ion transport in battery applications?

Methodological Answer:

- Electrochemical impedance spectroscopy (EIS) : Measures ionic conductivity in composite electrodes.

- In situ XRD/Raman : Tracks structural changes during lithiation/delithiation cycles.

- DFT+U : Models Li⁺ diffusion barriers through borate matrices, showing that electron-withdrawing groups (e.g., methoxycarbonyl) polarize the boron center, enhancing Li⁺ coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.